molecular formula C9H9NO2S B289909 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide

2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide

Cat. No. B289909
M. Wt: 195.24 g/mol
InChI Key: AJBLNDZWBXQAKI-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide is a compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of thiochromenone, which is a heterocyclic compound that contains a sulfur atom and a ketone group. The addition of an oxime and an oxide group to thiochromenone results in the formation of 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide.

Mechanism of Action

The mechanism of action of 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide is not fully understood. However, it is believed that the oxime and oxide groups play a crucial role in the interaction of this compound with metal ions. The oxime group can form a coordination bond with metal ions, while the oxide group can act as a chromophore and contribute to the fluorescence of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide are not well documented. However, studies have shown that this compound is non-toxic and can be used in biological systems for detecting metal ions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide in lab experiments is its high sensitivity and selectivity for metal ions. This compound can be used to detect metal ions in complex biological samples with high accuracy. However, one of the limitations of using this compound is its relatively low photostability, which can affect the accuracy of the results.

Future Directions

There are several future directions for research on 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide. One of the major areas of research is the development of new methods for synthesizing this compound with improved properties such as higher photostability and increased selectivity for metal ions. Another area of research is the application of this compound in the development of new biosensors for detecting metal ions in biological samples. Additionally, the potential use of this compound in medical imaging and drug delivery systems is also an area of interest for future research.

Synthesis Methods

The synthesis of 2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide can be achieved through various methods. One of the most common methods involves the reaction between thiochromenone and hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is then oxidized using hydrogen peroxide to form the final compound.

Scientific Research Applications

2,3-dihydro-4H-thiochromen-4-one oxime 1-oxide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its use as a fluorescent probe for detecting metal ions. This compound has been shown to exhibit strong fluorescence in the presence of certain metal ions such as copper and iron.

properties

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

(NE)-N-(1-oxo-2,3-dihydrothiochromen-4-ylidene)hydroxylamine

InChI

InChI=1S/C9H9NO2S/c11-10-8-5-6-13(12)9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+

InChI Key

AJBLNDZWBXQAKI-CSKARUKUSA-N

Isomeric SMILES

C\1CS(=O)C2=CC=CC=C2/C1=N/O

SMILES

C1CS(=O)C2=CC=CC=C2C1=NO

Canonical SMILES

C1CS(=O)C2=CC=CC=C2C1=NO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.